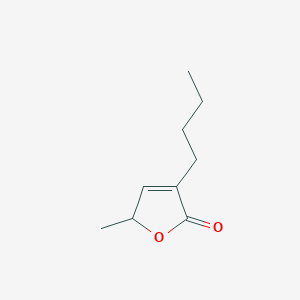

3-butyl-5-methyl-2(5H)-furanone

Beschreibung

Eigenschaften

Molekularformel |

C9H14O2 |

|---|---|

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

4-butyl-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)11-9(8)10/h6-7H,3-5H2,1-2H3 |

InChI-Schlüssel |

RCSATRMLXFVWIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC(OC1=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Design and Mechanism

The synthesis of 3-butyl-5-methyl-2(5H)-furanone via Grignard reagents begins with maleic anhydride as the starting material. As demonstrated in recent studies, alkyl Grignard reagents selectively attack the carbonyl groups of maleic anhydride to form dialkylated intermediates. For instance, the reaction of maleic anhydride with n-butylmagnesium bromide generates a diacid intermediate, which undergoes cyclization under acidic conditions to yield the furanone core.

Key Steps :

- Alkylation : Maleic anhydride reacts with 2 equivalents of n-butylmagnesium bromide in tetrahydrofuran (THF) at −78°C, forming a diester intermediate.

- Cyclization : Treatment with concentrated sulfuric acid at 0°C induces intramolecular esterification, producing 3-butyl-2(5H)-furanone.

- Methylation : A subsequent Friedel-Crafts alkylation using methyl iodide and aluminum chloride introduces the methyl group at position 5.

Optimization and Yield

Yields for this method range from 45% to 65%, with purity exceeding 90% after recrystallization from hexane. Critical factors include:

- Temperature Control : Low temperatures (−78°C) prevent over-alkylation.

- Catalyst Selection : Aluminum chloride enhances electrophilic substitution during methylation.

Table 1. Grignard-Mediated Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | n-BuMgBr, THF, −78°C | 70 |

| Cyclization | H₂SO₄, 0°C | 85 |

| Methylation | MeI, AlCl₃, CH₂Cl₂, rt | 65 |

Palladium-Catalyzed Cross-Coupling of Brominated Precursors

Suzuki-Miyaura Coupling

3-Bromo-5-methyl-2(5H)-furanone serves as a versatile intermediate for introducing the butyl group via palladium-catalyzed cross-coupling. This method, adapted from protocols for analogous bromofuranones, employs aryl- or alkylboronic acids to achieve selective substitution at position 3.

Procedure :

- Bromination : 5-Methyl-2(5H)-furanone is treated with bromine in carbon tetrachloride (CCl₄) under reflux to yield 3-bromo-5-methyl-2(5H)-furanone (87% yield).

- Coupling : The brominated intermediate reacts with n-butylboronic acid in the presence of PdCl₂(PPh₃)₂, cesium fluoride (CsF), and benzyltriethylammonium chloride (BnEt₃NCl) in a toluene-water mixture at 70°C.

Equation :

$$

\text{3-Bromo-5-methyl-2(5H)-furanone} + \text{n-BuB(OH)₂} \xrightarrow{\text{PdCl}2(\text{PPh}3)_2} \text{3-Butyl-5-methyl-2(5H)-furanone} + \text{HBr}

$$

Challenges and Solutions

- Regioselectivity : Competing coupling at position 4 is mitigated by using bulky phosphine ligands.

- Side Reactions : Excess boronic acid (1.5 equiv) ensures complete conversion, minimizing residual bromide.

Table 2. Cross-Coupling Reaction Metrics

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% PdCl₂(PPh₃)₂ |

| Temperature | 70°C |

| Yield | 78% |

Oxidative Ring-Closing of Furan Derivatives

Photo-Oxidation of 3-Butylfuran

A biomimetic approach involves the photo-oxidation of 3-butylfuran derivatives. Rose Bengal-sensitized oxidation in methanol under visible light generates a hydroxyfuranone intermediate, which is subsequently methylated.

Steps :

Advantages Over Traditional Methods

- Sustainability : Eliminates toxic brominating agents.

- Scalability : Suitable for gram-scale synthesis without column chromatography.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for 3-Butyl-5-Methyl-2(5H)-Furanone Synthesis

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Grignard Alkylation | Maleic anhydride | 65 | 92 | Low-cost reagents |

| Suzuki-Miyaura Coupling | 5-Methylfuranone | 78 | 95 | Regioselective |

| Photo-Oxidation | 3-Butylfuran | 82 | 90 | Eco-friendly |

Analyse Chemischer Reaktionen

Types of Reactions

3-butyl-5-methyl-2(5H)-furanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furanone to its corresponding alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted furanones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry 3-butyl-5-methyl-2(5H)-furanone serves as a building block in organic synthesis for creating more complex molecules.

- Biology This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

- Medicine Researches explore the potential therapeutic effects of 3-butyl-5-methyl-2(5H)-furanone, particularly in drug development.

- Industry It is used in producing fragrances, flavors, and specialty chemicals.

Furanones, including brominated 2(5H)-furanone derivatives, have garnered interest for their biological properties, such as mutagenic, cytotoxic, anti-inflammatory, fungicidal, and antibacterial activities . Some brominated 2(5H)-furanone derivatives can block bacterial quorum sensing (QS), which is the cell-to-cell communication of bacteria that includes antibiotic-resistant species, enhancing bacterial clearance and preventing swarming motility and the production of QS-regulated virulence factors .

- (5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone: This furanone, derived from the red marine alga Delisea pulchra, can inhibit the growth, swarming, and biofilm formation of gram-positive bacteria .

- 3-Alkyl-5-methylene-2(5H)-furanones: These compounds have shown antagonistic effects against biofilm formation by Salmonella Typhimurium and the quorum sensing regulated bioluminescence of Vibrio harveyi . The length of the 3-alkyl chain and the bromination pattern of the ring structure have a major effect on the biological activity of the 10-unsubstituted furanones .

Case Studies and Research Findings

- Antiviral Activity: Furan-containing compounds displayed EC50 values ranging from 0.20 to 0.96 μM against viral infections, indicating strong antiviral potency.

- Cytotoxicity Assessment: Compounds related to N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide exhibit low cytotoxicity in mammalian cell lines, with CC50 values exceeding 100 μM.

- Antimicrobial Activity: 2(5H)-furanone sulfones have demonstrated activity against Staphylococcus aureus and Bacillus subtilis, and can increase the efficacy of aminoglycosides against S. aureus .

- (S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105): This compound exhibits antibacterial activity against biofilm-embedded S. aureus by producing reactive oxygen species (ROS) and consequent damage of intracellular proteins .

Wirkmechanismus

The mechanism of action of 3-butyl-5-methyl-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Furanones

Structural and Functional Overview

The 2(5H)-furanone scaffold is highly versatile, with substitutions at positions 3, 4, and 5 significantly influencing biological activity. Below is a comparative analysis of key furanones:

Table 1: Structural and Functional Comparison of Selected Furanones

Key Differences in Bioactivity

- Bromination Effects: Brominated furanones (e.g., 3-butyl-5-methyl-2(5H)-furanone, C30, GBr) exhibit strong QS inhibition due to their electrophilic reactivity, which disrupts bacterial acyl-homoserine lactone (AHL) signaling. GBr's dibromomethylene group enhances potency against P. aeruginosa compared to C30 .

- Hydroxyl and Methyl Groups : Sotolone’s 3-hydroxy and 4,5-dimethyl groups contribute to its low odor threshold and flavor-enhancing properties, contrasting with the antimicrobial focus of brominated derivatives .

- Synthetic Adaptability: 5-Alkoxy-3,4-dihalo furanones demonstrate modularity in drug design, enabling covalent linkages with amino acids or other pharmacophores .

Mechanistic Insights

- QS Inhibition: Brominated furanones interfere with AHL-mediated QS by competitively binding to LuxR-type receptors, as seen in 3-butyl-5-methyl-2(5H)-furanone’s action in E. coli .

- Biofilm vs. Growth Inhibition: Unlike antibiotics, 3-butyl-5-methyl-2(5H)-furanone and C30 selectively target QS pathways, reducing virulence without inducing resistance .

- Structural-Activity Relationship (SAR): The lactone ring and substituent electronegativity (e.g., bromine) are critical for activity. For example, 3-methyl-2(5H)-furanone’s lactone is essential for biofilm inhibition, while its isomer lacks efficacy .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign lactone carbonyl (δ ~170–175 ppm) and α,β-unsaturated protons (δ 5.5–7.0 ppm). Stereochemistry is confirmed via NOESY correlations .

- IR Spectroscopy : Lactone C=O stretching (1750–1800 cm⁻¹) and conjugated C=C (1650 cm⁻¹) .

- MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the lactone ring) .

How can 3-butyl-5-methyl-2(5H)-furanone serve as a platform chemical for bio-based C4 compounds?

Advanced Research Question

The lactone ring undergoes acid-catalyzed hydrolysis to yield C4 intermediates like maleic acid or γ-butyrolactone. For example, 5-hydroxy derivatives derived from biomass (e.g., lignocellulose) are converted to 1,4-butanediol via hydrogenation . Enzymatic cascades (e.g., esterases and dehydrogenases) can further functionalize the core for sustainable synthesis of pyrrolidones or succinic acid . Challenges include optimizing catalytic efficiency and minimizing byproducts in aqueous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.